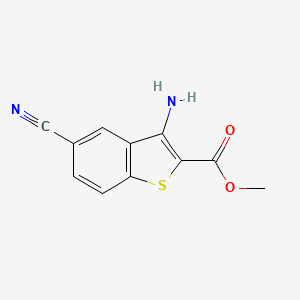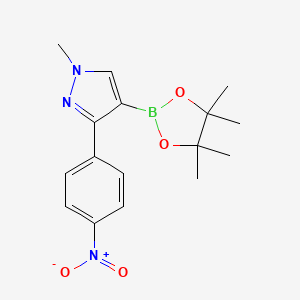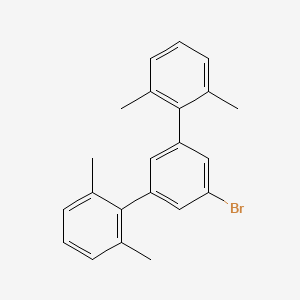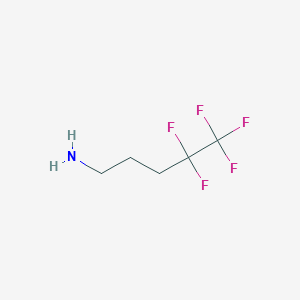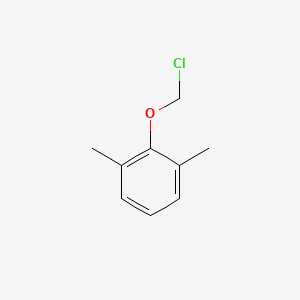
Triapenthenol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Triapenthenol is a chemical compound that belongs to the class of triazole derivatives Triazoles are known for their diverse biological activities and are widely used in various fields such as pharmaceuticals, agriculture, and materials science
准备方法
The synthesis of Triapenthenol typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the cyclohexyl group: This can be achieved through the cyclization of appropriate precursors under specific conditions.
Introduction of the triazole ring: This step involves the reaction of a suitable precursor with 1,2,4-triazole under controlled conditions.
Formation of the pent-1-en-3-ol moiety: This can be synthesized through various organic reactions such as aldol condensation or Wittig reaction.
Industrial production methods may involve optimization of these steps to ensure high yield and purity of the final product. Reaction conditions such as temperature, pressure, and choice of solvents play a crucial role in the efficiency of the synthesis.
化学反应分析
Triapenthenol can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or alkanes.
Substitution: The triazole ring can undergo substitution reactions with electrophiles or nucleophiles, leading to the formation of various substituted derivatives.
Common reagents and conditions used in these reactions include organic solvents, catalysts, and specific temperature and pressure conditions. The major products formed from these reactions depend on the nature of the reagents and reaction conditions.
科学研究应用
Triapenthenol has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: This compound has shown potential as an antifungal and antibacterial agent due to its ability to inhibit the growth of various microorganisms.
Medicine: It is being investigated for its potential use in the treatment of diseases such as cancer and infectious diseases.
Industry: This compound is used in the development of new materials with specific properties, such as polymers and coatings.
作用机制
The mechanism of action of Triapenthenol involves its interaction with specific molecular targets and pathways. In biological systems, it may inhibit the activity of enzymes or proteins essential for the survival and proliferation of microorganisms. The triazole ring is known to interact with the active sites of enzymes, leading to the inhibition of their activity. This compound may also interfere with cellular signaling pathways, leading to the disruption of cellular processes.
相似化合物的比较
Triapenthenol can be compared with other similar compounds such as:
Paclobutrazol: A triazole derivative used as a plant growth regulator.
This compound: Another triazole compound with similar structural features and applications.
Mepiquat chloride: A plant growth regulator with a different chemical structure but similar biological activity.
Chlormequat chloride: Another plant growth regulator with a different chemical structure.
The uniqueness of this compound lies in its specific structural features, which confer distinct biological and chemical properties
属性
CAS 编号 |
76608-49-6 |
|---|---|
分子式 |
C15H25N3O |
分子量 |
263.38 g/mol |
IUPAC 名称 |
(Z)-1-cyclohexyl-4,4-dimethyl-2-(1,2,4-triazol-1-yl)pent-1-en-3-ol |
InChI |
InChI=1S/C15H25N3O/c1-15(2,3)14(19)13(18-11-16-10-17-18)9-12-7-5-4-6-8-12/h9-12,14,19H,4-8H2,1-3H3/b13-9- |
InChI 键 |
CNFMJLVJDNGPHR-LCYFTJDESA-N |
手性 SMILES |
CC(C)(C)C(/C(=C/C1CCCCC1)/N2C=NC=N2)O |
规范 SMILES |
CC(C)(C)C(C(=CC1CCCCC1)N2C=NC=N2)O |
产品来源 |
United States |
Synthesis routes and methods
Procedure details





体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
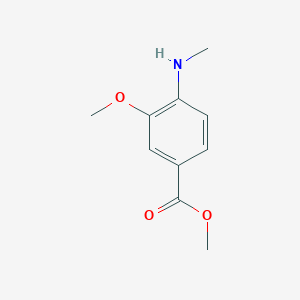
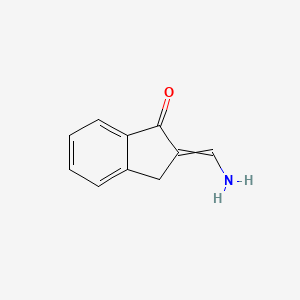
![4-chloro-2-cyclopropyl-1H-benzo[d]imidazole](/img/structure/B8634709.png)
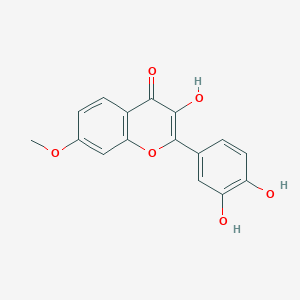
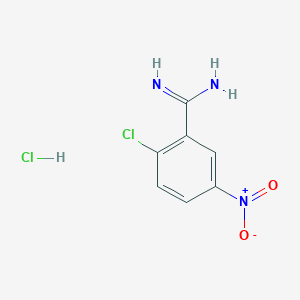
![1-Chloro-4-{[2-(ethenesulfonyl)ethenyl]sulfanyl}benzene](/img/structure/B8634752.png)

![4-Chloro-6-ethynylthieno[3,2-d]pyrimidine](/img/structure/B8634777.png)
